Triphenyl(trichloromethyl)phosphanium bromide
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Overview
Description
Triphenyl(trichloromethyl)phosphanium bromide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and a trichloromethyl group, with a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(trichloromethyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with trichloromethyl bromide. The reaction typically involves the use of an inert solvent such as tetrahydrofuran (THF) and is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction is exothermic and requires careful control of temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain high purity material.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(trichloromethyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of triphenylmethylphosphonium derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products Formed
Substitution Products: Formation of triphenylphosphonium derivatives with various substituents.
Oxidation Products: Formation of triphenylphosphine oxide.
Reduction Products: Formation of triphenylmethylphosphonium derivatives.
Scientific Research Applications
Triphenyl(trichloromethyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of triphenyl(trichloromethyl)phosphanium bromide involves the interaction of the phosphorus atom with various substrates. The trichloromethyl group can act as an electrophile, facilitating nucleophilic attack by various reagents. The phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Lacks the trichloromethyl group and is less reactive in nucleophilic substitution reactions.
Triphenylmethylphosphonium Bromide: Contains a methyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine, used as a byproduct in many reactions involving triphenylphosphine.
Uniqueness
Triphenyl(trichloromethyl)phosphanium bromide is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
138612-15-4 |
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Molecular Formula |
C19H15BrCl3P |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
triphenyl(trichloromethyl)phosphanium;bromide |
InChI |
InChI=1S/C19H15Cl3P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
InChI Key |
FFPOCFOMRKFJJO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Cl)(Cl)Cl.[Br-] |
Origin of Product |
United States |
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